molecular formula C21H20FN3OS B2880387 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 896045-66-2

2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2880387
CAS No.: 896045-66-2
M. Wt: 381.47
InChI Key: SNTZGNYAPMCZOG-UHFFFAOYSA-N
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Description

2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a thioacetamide derivative featuring a pyridazine core substituted with a 4-ethylphenyl group at the 6-position and a thioether-linked acetamide moiety bearing a 4-fluorobenzyl substituent. This structure combines a heterocyclic aromatic system with fluorinated and alkylated aromatic groups, which are common pharmacophores in medicinal chemistry. The 4-fluorobenzyl group is frequently employed to improve bioavailability and binding affinity via electronegative interactions .

Properties

IUPAC Name

2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c1-2-15-3-7-17(8-4-15)19-11-12-21(25-24-19)27-14-20(26)23-13-16-5-9-18(22)10-6-16/h3-12H,2,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTZGNYAPMCZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a thioether derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing physiological responses.

Anticancer Activity

Research has indicated that similar thioether compounds exhibit significant anticancer properties. For instance, derivatives with structural similarities have shown IC50 values ranging from 0.01 µM to 42.30 µM against various cancer cell lines such as MCF7 and NCI-H460 .

CompoundCell LineIC50 (µM)
Thioether Derivative AMCF70.01
Thioether Derivative BNCI-H4600.03
Thioether Derivative CSF-26831.5

Antiviral Activity

Thioether compounds have also been explored for antiviral activity. For example, certain derivatives have demonstrated inhibition of viral replication with EC50 values in the low micromolar range, indicating potential efficacy against viral pathogens .

Case Studies

  • Study on Anticancer Efficacy : A study conducted on a series of thioether derivatives found that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cell lines. The study reported an IC50 value of 3.79 µM for one derivative, highlighting the importance of structural optimization in enhancing biological activity .
  • Antiviral Screening : Another investigation screened various thioether compounds for their ability to inhibit viral replication in vitro. One compound showed an EC50 value of 0.26 µM against HCV NS5B RNA polymerase, indicating strong antiviral potential .

Comparison with Similar Compounds

Pyridazine vs. Thiadiazole Derivatives

Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) () share the thioacetamide linker but utilize a 1,3,4-thiadiazole core. The target compound’s pyridazine may offer improved solubility due to its nitrogen orientation .

Pyridazine vs. Benzothiazole Derivatives

In , 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) demonstrates anticonvulsant activity (ED50 = 54.8 mg/kg in MES test). While both compounds feature fluorobenzyl groups, the benzothiazole core in 5j may enhance planar stacking, whereas the pyridazine in the target compound could influence dipole interactions .

Pyridazine vs. Triazoloheterocycles

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ), an Orco agonist (), shares the 4-ethylphenyl and thioacetamide groups but incorporates a triazole ring. Triazoles are more rigid and may confer stronger hydrogen-bonding capacity compared to pyridazine .

Substituent Effects

4-Ethylphenyl vs. 4-Methylphenyl

The compound 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide () differs only in the alkyl chain length (methyl vs. ethyl).

4-Fluorobenzyl vs. Other Aromatic Substituents

  • Chlorobenzyl (5e, ) : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce dipole interactions.
  • Methoxybenzyl () : Methoxy groups enhance electron-donating properties, which could decrease binding in electron-deficient environments.
  • Bromophenyl () : Bromine’s steric bulk and hydrophobicity may limit solubility but improve target engagement in hydrophobic pockets.

Bioactivity and Therapeutic Potential

While biological data for the target compound are unavailable, analogs provide insights:

  • Anticonvulsant Activity : Compound 5j () shows ED50 = 54.8 mg/kg (MES test) and low neurotoxicity, attributed to its fluorobenzyl and triazole groups. The target’s pyridazine may modulate CNS penetration differently .
  • Orco Agonism : VUAA1 () activates insect odorant receptors, suggesting thioacetamides can target transmembrane proteins. Structural variations in the target compound may redirect activity toward mammalian targets .

Physicochemical Properties

Compound Core Structure Melting Point (°C) Molecular Weight Key Substituents Reference
Target Compound Pyridazine Not reported ~413.5 (calc.) 4-Ethylphenyl, 4-F-Bn -
5j () Thiadiazole 138–140 461.93 4-Cl-Bn, isopropylphenoxy
5j () Benzothiazole Not reported ~440.5 (calc.) 4-F-Bn, triazole
VUAA1 () Triazole Not reported 410.51 4-Ethylphenyl, pyridinyl
872694-73-0 () Pyridazine Not reported ~398.5 (calc.) 4-MePh, tetrahydrofurfuryl

The target compound’s calculated molecular weight (~413.5) falls within the typical range for CNS-active drugs (<500). Its fluorobenzyl group may reduce metabolic degradation compared to chlorinated analogs .

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